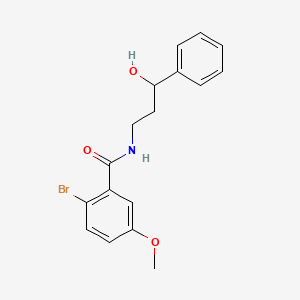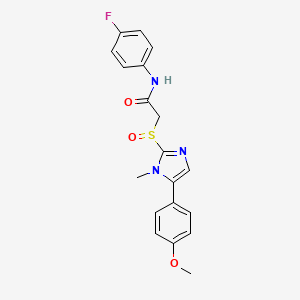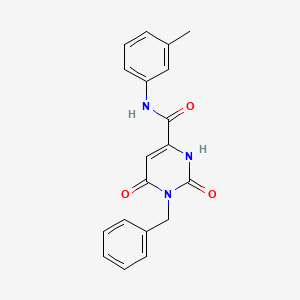
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Theoretical Analysis :
- Research on methoxyphenylbenzamide isomers, including those similar to the specified compound, has involved structural studies revealing the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and other molecular contacts. These studies contribute to understanding the compound's crystal structure and its potential interactions with protein residues, significant in pharmacophore analysis (Moreno-Fuquen et al., 2022).
Crystal Structure Analysis :
- N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a compound with structural similarities, has been analyzed using X-ray crystallography. This analysis contributes to the understanding of crystalline polymorphs and molecular arrangements, which are crucial in material science and pharmaceutical development (Yasuoka et al., 1969).
Antidiabetic Potential through PPAR Activation :
- A study on a related compound demonstrated its potential as a therapeutic agent for type 2 diabetes by activating peroxisome proliferator-activated receptors (PPAR). This research indicates the compound's relevance in developing new treatments for metabolic disorders (Jung et al., 2017).
Synthesis of Substituted Phenylglycines :
- Research involving the synthesis of substituted d,l-phenylglycines through amidoalkylation indicates the compound's utility in organic synthesis and chemical engineering (Ben-Ishai et al., 1977).
Applications in Photodynamic Therapy for Cancer :
- A study on zinc phthalocyanine substituted with benzamide derivatives, including bromophenol components, demonstrated its efficacy in photodynamic therapy for cancer treatment. Such compounds show potential in medical applications, particularly in oncology (Pişkin et al., 2020).
Inhibition of Photosynthetic Electron Transport :
- Bromophenol derivatives, including those structurally related to the compound , have been studied for their ability to inhibit photosynthetic electron transport. This research is significant in understanding plant physiology and developing agricultural chemicals (Kráľová et al., 2013).
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-22-13-7-8-15(18)14(11-13)17(21)19-10-9-16(20)12-5-3-2-4-6-12/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMAHLFDGYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)
![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)

![N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide](/img/structure/B2712885.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2712894.png)
